molecular formula C₁₁H₉N₃O₂ B1146422 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine CAS No. 23827-17-0

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine

Cat. No.: B1146422
CAS No.: 23827-17-0
M. Wt: 215.21
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine involves the degradation of Phenazopyridine. The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that Phenazopyridine can undergo hydrolysis and oxidation reactions to form this compound . Industrial production methods are not well-established due to its primary role as a degradation product rather than a target compound for large-scale synthesis.

Chemical Reactions Analysis

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is primarily used as a synthetic intermediate in research settings . Its applications include:

Mechanism of Action

The mechanism of action of 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is not well-documented. as a degradation product of Phenazopyridine, it may share some similar pathways. Phenazopyridine acts as a local anesthetic in the urinary tract, providing symptomatic relief from pain and discomfort . The molecular targets and pathways involved in the action of this compound require further research to be fully understood.

Comparison with Similar Compounds

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific degradation pathway and the resulting structural features that differentiate it from its parent compound and other similar molecules.

Properties

IUPAC Name

6-hydroxy-5-phenyldiazenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-7-6-9(11(16)12-10)14-13-8-4-2-1-3-5-8/h1-7H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZMNCEQOYDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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